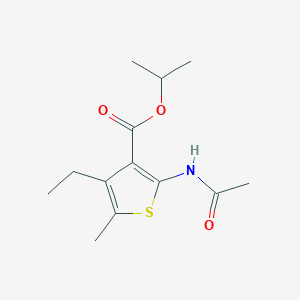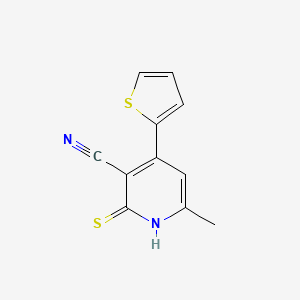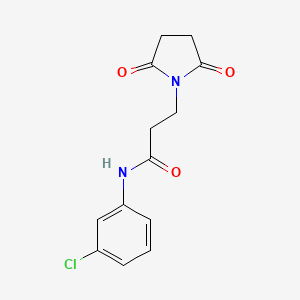![molecular formula C15H13N3O4 B5706181 N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The amide group is attached to another benzene ring through a nitrogen atom. The molecule also contains a nitro group (-NO2) and a methyl group (-CH3) attached to the second benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzene derivative with an amide group. This could potentially be achieved through a number of methods, such as nucleophilic substitution or addition-elimination reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of two benzene rings, one of which is substituted with a nitro group and a methyl group. The other benzene ring is attached to an amide group .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amine group, or the methyl group could be oxidized .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could make the compound more reactive, while the amide group could influence its solubility .作用機序
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide inhibits cancer cell growth by targeting the DNA replication process. It binds to the DNA polymerase enzyme, which is responsible for replicating DNA in cancer cells. This binding prevents the enzyme from functioning properly, leading to the inhibition of DNA replication and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
This compound has shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which may contribute to its potential use in cancer treatment.
実験室実験の利点と制限
One advantage of N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide is its relatively low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation is the lack of clinical trials and data on its efficacy in humans.
将来の方向性
1. Clinical trials to determine the efficacy of N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide in humans
2. Investigation into the potential use of this compound in combination with other cancer treatments
3. Studies on the mechanism of action of this compound in cancer cells
4. Investigation into the potential use of this compound in other diseases, such as inflammation and autoimmune disorders.
合成法
The synthesis of N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzamide to form this compound.
科学的研究の応用
N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells.
Safety and Hazards
特性
IUPAC Name |
N-(2-carbamoylphenyl)-2-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-10(6-4-8-13(9)18(21)22)15(20)17-12-7-3-2-5-11(12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWICSBWTXTOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5706103.png)
![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)



![1-(2-furylmethyl)-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5706159.png)

![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)



![2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)